molecular formula C18H21NO3 B1388975 Methyl 4-(hydroxymethyl)-2-methyl-5-(1-naphthyl)-pyrrolidine-2-carboxylate CAS No. 1217606-36-4

Methyl 4-(hydroxymethyl)-2-methyl-5-(1-naphthyl)-pyrrolidine-2-carboxylate

Cat. No.: B1388975
CAS No.: 1217606-36-4
M. Wt: 299.4 g/mol
InChI Key: YEUSQFHHKCASSY-UHFFFAOYSA-N
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Description

Methyl 4-(hydroxymethyl)-2-methyl-5-(1-naphthyl)-pyrrolidine-2-carboxylate is a complex organic compound with a unique structure that includes a pyrrolidine ring, a naphthyl group, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(hydroxymethyl)-2-methyl-5-(1-naphthyl)-pyrrolidine-2-carboxylate typically involves multi-step organic reactions. One common method includes the formation of the pyrrolidine ring through cyclization reactions, followed by the introduction of the naphthyl group via Friedel-Crafts alkylation. The hydroxymethyl and carboxylate groups are then introduced through subsequent functional group transformations.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and yield. Techniques such as continuous flow chemistry and the use of catalysts to enhance reaction rates and selectivity are often employed.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(hydroxymethyl)-2-methyl-5-(1-naphthyl)-pyrrolidine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid derivative, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 4-(hydroxymethyl)-2-methyl-5-(1-naphthyl)-pyrrolidine-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-(hydroxymethyl)-2-methyl-5-(1-naphthyl)-pyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The naphthyl group can engage in π-π interactions with aromatic residues in proteins, while the pyrrolidine ring may interact with various enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(hydroxymethyl)-2-methyl-5-phenyl-pyrrolidine-2-carboxylate: Similar structure but with a phenyl group instead of a naphthyl group.

    Methyl 4-(hydroxymethyl)-2-methyl-5-(2-naphthyl)-pyrrolidine-2-carboxylate: Similar structure but with a different position of the naphthyl group.

Uniqueness

Methyl 4-(hydroxymethyl)-2-methyl-5-(1-naphthyl)-pyrrolidine-2-carboxylate is unique due to the specific positioning of the naphthyl group, which can influence its chemical reactivity and biological activity. The presence of multiple functional groups also allows for diverse chemical transformations and applications.

Properties

IUPAC Name

methyl 4-(hydroxymethyl)-2-methyl-5-naphthalen-1-ylpyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3/c1-18(17(21)22-2)10-13(11-20)16(19-18)15-9-5-7-12-6-3-4-8-14(12)15/h3-9,13,16,19-20H,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEUSQFHHKCASSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C(N1)C2=CC=CC3=CC=CC=C32)CO)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 4-(hydroxymethyl)-2-methyl-5-(1-naphthyl)-pyrrolidine-2-carboxylate
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Methyl 4-(hydroxymethyl)-2-methyl-5-(1-naphthyl)-pyrrolidine-2-carboxylate
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Methyl 4-(hydroxymethyl)-2-methyl-5-(1-naphthyl)-pyrrolidine-2-carboxylate
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Methyl 4-(hydroxymethyl)-2-methyl-5-(1-naphthyl)-pyrrolidine-2-carboxylate
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Methyl 4-(hydroxymethyl)-2-methyl-5-(1-naphthyl)-pyrrolidine-2-carboxylate
Reactant of Route 6
Methyl 4-(hydroxymethyl)-2-methyl-5-(1-naphthyl)-pyrrolidine-2-carboxylate

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